4,4,5,5,5-Pentafluoropentan-1-ol
Overview
Description
4,4,5,5,5-Pentafluoro-1-pentanol, also known as pentafluoropentanol, is a perfluorous solvent.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Anti-Cancer Agents : A study by Li, Provencher, and Singh (1994) describes the synthesis of 4,4,5,5,5-Pentafluoropentan-1-thiol, a chain in anti-breast cancer agents, through a free radical addition process and catalytic hydrogenation. This highlights its role in developing potential cancer treatments (Li, Provencher, & Singh, 1994).
Formation of Quinolines : Hosokawa et al. (2008) investigated the synthesis of 3-fluoro-4-(trifluoromethyl)quinolines using pentafluoropropen-2-ol, showing its utility in creating complex organic structures (Hosokawa, Matsumura, Katagiri, & Uneyama, 2008).
Halocyclization Mechanisms : Cui and Brown (2000) explored the halocyclization reaction of 4-penten-1-ol, providing insights into the reaction mechanisms and influences of various substituents (Cui & Brown, 2000).
Catalytic Reactions with Alkynes : A study by Pouy et al. (2012) examined the intramolecular addition of O–H and N–H bonds across carbon-carbon triple bonds, where 4-pentyn-1-ol was a key component (Pouy, Delp, Uddin, Ramdeen, Cochrane, Fortman, Gunnoe, Cundari, Sabat, & Myers, 2012).
Physical and Chemical Properties
Molecular Structure Analysis : Trætteberg et al. (1985) investigated the molecular structure and conformation of 4-penten-1-ol, contributing to the understanding of its chemical behavior (Trætteberg, Bakken, Seip, Lüttke, & Knieriem, 1985).
Rheological Properties : Hetalo et al. (2020) studied the rheological properties of fluorinated alcohols, including the structure and behavior of molecules like 4,4,5,5,5-Pentafluoropentan-1-ol (Hetalo, Khorolskyi, Stetsenko, Samoilenko, & Svechnikova, 2020).
Miscellaneous Applications
Photophysical Properties : Raj, Biju, and Reddy (2008) synthesized tris(beta-diketonate)europium(III) complexes using a derivative of this compound, showcasing its application in photophysical studies (Raj, Biju, & Reddy, 2008).
Computational Studies : Sheng, Musaev, Reddy, McDonald, and Morokuma (2002) conducted computational studies on the cycloisomerization of 4-pentyn-1-ol, highlighting the role of computational methods in understanding chemical reactions involving such compounds (Sheng, Musaev, Reddy, McDonald, & Morokuma, 2002).
Safety and Hazards
4,4,5,5,5-Pentafluoropentan-1-ol is considered hazardous. It is combustible and harmful if swallowed . It is harmful to aquatic life with long-lasting effects . When handling, it is advised to wear protective gloves/clothing and avoid eating, drinking, or smoking . In case of fire, use CO2, dry chemical, or foam for extinction .
Mechanism of Action
Target of Action
4,4,5,5,5-Pentafluoro-1-pentanol, also known as pentafluoropentanol, is primarily used as a building block in the commercial manufacture of active pharmaceutical ingredients (APIs) . It is typically activated with a sulfonate leaving group .
Mode of Action
The compound is activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol . This results in the formation of 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS) .
Biochemical Pathways
It is known that the compound is used in the synthesis of fvs , which is subsequently converted into a bromide and coupled with the steroid portion to make fulvestrant .
Result of Action
Instead, it is used in the synthesis of other compounds, such as FVS , which are then used in the production of pharmaceuticals like fulvestrant . Fulvestrant is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .
Biochemical Analysis
Biochemical Properties
It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .
Cellular Effects
It is known to be used in the commercial manufacture of the API fulvestrant , which is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .
Molecular Mechanism
The molecular mechanism of 4,4,5,5,5-Pentafluoro-1-pentanol involves its conversion with triphenyl phosphine, iodine, and imidazole to the corresponding iodide . This iodide is then coupled with the in situ generated thiol followed by oxidation to the sulfone .
Temporal Effects in Laboratory Settings
It is known that it is used in the preparation of chlorine-capped telechelic poly(methyl methacrylate)s .
Dosage Effects in Animal Models
It is known to be used in the commercial manufacture of the API fulvestrant , which has been tested in various animal models .
Metabolic Pathways
It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .
Transport and Distribution
It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its transport and distribution within cells and tissues .
Subcellular Localization
It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its subcellular localization .
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROUUECTKRZFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869964 | |
Record name | 3-(Perfluoroethyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-73-6 | |
Record name | 4,4,5,5,5-Pentafluoro-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148043-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5,5-Pentafluoropentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148043736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Perfluoroethyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,5-pentafluoropentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Pentanol, 4,4,5,5,5-pentafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,4,5,5,5-Pentafluoro-1-pentanol useful for synthesizing fluorinated gradient copolymers?
A1: 4,4,5,5,5-Pentafluoro-1-pentanol (5FPOH) serves as a crucial reagent in synthesizing fluorinated gradient copolymers via a tandem catalysis approach. [] The process involves ruthenium-catalyzed living radical polymerization (LRP) occurring simultaneously with titanium alkoxide-mediated transesterification. While transesterification with less nucleophilic fluoroalcohols is generally challenging, 5FPOH demonstrates high reactivity in the presence of a titanium alkoxide catalyst (Ti(Oi-Pr)4) and molecular sieves 4A. This allows for efficient incorporation of the fluorinated methacrylate monomer (5FPMA) formed in situ into the growing polymer chain, ultimately yielding well-defined gradient copolymers with controlled molecular weight distributions. []
Q2: How does the structure of the fluoroalcohol impact the efficiency of the transesterification reaction?
A2: The research indicates that the length of the alkyl spacer between the hydroxyl group and the fluorinated segment in the fluoroalcohol significantly impacts transesterification efficiency. [] 5FPOH, possessing a propyl spacer, exhibited the highest transesterification yield compared to fluoroalcohols with shorter ethyl (1H,1H,2H,2H-Nonafluoro-1-hexanol) or methyl (1H,1H-Heptafluoro-1-butanol) spacers. This suggests that longer alkyl spacers enhance the reactivity of the fluoroalcohol in the transesterification reaction, likely due to reduced steric hindrance and increased nucleophilicity. []
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